1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione
Description
Properties
IUPAC Name |
1-[(E)-benzylideneamino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N4O3/c15-13(16,17)7-22-10(25)23(8-14(18,19)20)12(27)24(11(22)26)21-6-9-4-2-1-3-5-9/h1-6H,7-8H2/b21-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSESHJBLHVWUEZ-AERZKKPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=O)N(C(=O)N(C2=O)CC(F)(F)F)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=O)N(C(=O)N(C2=O)CC(F)(F)F)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione is a member of the triazine family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a triazine core with trifluoroethyl groups that may influence its biological interactions. The presence of the phenylmethylidene group suggests potential reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of triazine compounds exhibit selective inhibition of pyruvate dehydrogenase kinases (PDKs), which are implicated in cancer metabolism. For instance, a related study highlighted the efficacy of triazine derivatives in inducing apoptosis in cancer cells at low micromolar concentrations. These compounds were shown to effectively target the PDK/PDH axis, leading to metabolic impairment and subsequent cancer cell death .
Table 1: Summary of Biological Activity Findings
| Study | Activity | Target | Concentration | Effect |
|---|---|---|---|---|
| Study A | Anticancer | PDK | Low micromolar | Induces apoptosis |
| Study B | Metabolic inhibition | PDH/PDK | Varies | Impairs cancer metabolism |
| Study C | Selective toxicity | Cancer cells | Low micromolar | Triggers cell death |
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Enzymatic Activity : Compounds similar to this triazine have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis : By disrupting metabolic processes, these compounds can lead to increased reactive oxygen species (ROS) levels and trigger apoptotic pathways in cancer cells .
Case Studies
Several case studies have documented the effects of triazine derivatives on various cancer models:
- Pancreatic Cancer Model : In vivo studies demonstrated that specific triazine derivatives significantly reduced tumor growth in models with KRAS mutations. The most promising compounds showed better tolerability compared to standard treatments like cisplatin and gemcitabine .
- Breast Cancer Cell Lines : Another study evaluated the effects on breast cancer cell lines, where treatment with triazine derivatives resulted in a marked decrease in cell viability and an increase in apoptotic markers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Effects
The 1,3,5-triazinane-2,4,6-trione scaffold is shared across numerous derivatives, but substituent variations dictate their chemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Hydrophobicity : The trifluoroethyl groups in the target compound enhance lipophilicity compared to diallyl (logP ~1.2) or benzyl derivatives .
- Thermal Stability : Allyl-substituted triazinanes exhibit higher boiling points (~448°C) due to stronger van der Waals interactions, while trifluoroethyl groups may reduce thermal stability due to weaker intermolecular forces .
- Crystallinity : The phenylmethylidene group may promote crystalline packing (analogous to the trifluorobenzyl derivative in ), but steric hindrance from CF₃ groups could disrupt symmetry.
Reactivity and Functionalization
- Hydrogen Bonding: The phenylmethylidene amino group can act as a hydrogen bond donor/acceptor, similar to MTT-stabilized gold nanoparticles in biosensors .
Q & A
Q. What are the recommended methodologies for synthesizing and optimizing the yield of this compound?
To optimize synthesis, employ statistical Design of Experiments (DoE) such as factorial design or response surface methodology. These approaches systematically vary parameters (e.g., temperature, reagent ratios, reaction time) to identify optimal conditions while minimizing experimental trials . For example, a central composite design could resolve non-linear relationships between variables. Post-synthesis, use HPLC or GC-MS to monitor purity and yield .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Nuclear Magnetic Resonance (NMR) : For elucidating the triazinane backbone and substituent arrangement (e.g., trifluoroethyl groups) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities, especially given the compound’s potential for byproducts from trifluoroethyl group reactions .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
| Technique | Application | Sensitivity | Key Considerations |
|---|---|---|---|
| NMR | Structural analysis | Moderate | Deuterated solvents required |
| HPLC | Purity analysis | High | Column selection critical for resolution |
| MS | Molecular weight | Very High | Electrospray ionization preferred |
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Adhere to the Chemical Hygiene Plan , including:
- Mandatory safety training with a 100% pass score on safety exams prior to lab work .
- Use of fume hoods and personal protective equipment (PPE) due to trifluoroethyl groups’ potential volatility.
- Emergency protocols for spills or exposure, documented in institutional safety guidelines .
Advanced Research Questions
Q. How can computational modeling enhance the design of reactions involving this compound?
Leverage quantum chemical calculations (e.g., density functional theory, DFT) to explore reaction pathways and transition states. Tools like Gaussian or ORCA can predict activation energies and intermediates, guiding experimental design . For instance, simulate the stability of the phenylmethylidene-amino moiety under varying pH conditions. Pair computational results with kinetic studies (e.g., stopped-flow spectroscopy) for validation .
Q. What mechanistic insights are critical for understanding its reactivity in novel reactions?
- Isotopic Labeling : Use deuterated or fluorinated analogs to trace reaction pathways (e.g., hydrogen transfer in triazinane ring opening) .
- Kinetic Isotope Effects (KIE) : Study substituent effects on reaction rates, particularly the electron-withdrawing trifluoroethyl groups.
- In-situ Spectroscopy : Employ FT-IR or Raman to monitor intermediate formation during reactions .
Q. How can researchers resolve contradictions in experimental data (e.g., conflicting catalytic activity reports)?
Apply comparative methodology :
Q. What environmental impact studies are relevant for this compound?
Investigate its atmospheric fate using:
- Heterogeneous Chemistry Experiments : Simulate interactions with aerosols or particulates to assess degradation pathways .
- Scavenging Studies : Measure solubility in rainwater and potential bioaccumulation in aquatic systems .
- Computational Lifespan Modeling : Predict half-life using software like EPI Suite, validated via lab-based photolysis trials .
Data Contradiction and Optimization Example
Scenario : Discrepancies in reported catalytic activity in cross-coupling reactions.
Resolution Strategy :
Use DoE to test variables (e.g., solvent polarity, catalyst loading) .
Compare results with DFT-predicted catalytic sites .
Validate via X-ray absorption spectroscopy (XAS) to confirm active species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
